N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide
Overview
Description
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a methylbenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that similar compounds can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
Similar compounds have been found to interact with nucleic acids, enzymes, and globular proteins .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been found to have antiproliferative effects due to their interaction with various enzymes and proteins .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxyphenylmorpholine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-morpholinoethylbenzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-benzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-2-methylbenzamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBRHLMKAHOFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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